Tin(IV)tert-butoxide

Übersicht

Beschreibung

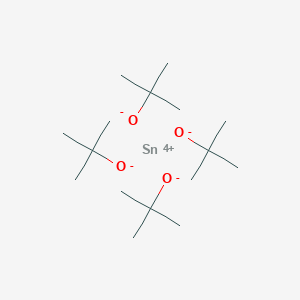

Tin(IV)tert-butoxide, also known as tetrabutyltin, is an organotin compound with the chemical formula Sn(C₄H₉O)₄. It is a colorless, viscous liquid that is soluble in organic solvents but insoluble in water. This compound is widely used in organic synthesis, particularly in the field of polymer chemistry, as a catalyst, and in various industrial applications.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: this compound can be synthesized by reacting tin(IV) chloride (SnCl₄) with tert-butyl alcohol (C₄H₉OH) in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the compound is produced by the reaction of tin metal with tert-butyl chloride (C₄H₉Cl) in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can act as an oxidizing agent in various organic reactions.

Reduction: It can also serve as a reducing agent in certain chemical processes.

Substitution: The compound is commonly used in nucleophilic substitution reactions, where it can replace other groups in organic molecules.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and various organic peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are typically employed.

Major Products Formed:

Oxidation: Products include various oxidized organic compounds, such as alcohols, ketones, and carboxylic acids.

Reduction: Reduced organic compounds, such as alkanes and alkenes, are common products.

Substitution: Substituted organic compounds, where the original functional group is replaced by a new group, are formed.

Wirkmechanismus

Target of Action

Tin(IV)tert-butoxide primarily targets the respiratory system . It is a compound that interacts with the respiratory system and can potentially cause changes in its function.

Mode of Action

This compound is a precursor for Organometallic Chemical Vapor Deposition (OMCVD) . It is also a precursor for Sn-Al oxy alkoxide , which can be heat-treated, resulting in a zerovalent metal film . Ester elimination reactions lead to the rational synthesis of metal oxide materials .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of metal oxide materials through ester elimination reactions .

Pharmacokinetics

It’s important to note that the compound is a low-melting solid and its molecular weight is 411.16 , which may influence its bioavailability.

Result of Action

The action of this compound results in the formation of a zerovalent metal film when heat-treated . This process is crucial in the fabrication of thin films for battery applications . It also leads to the rational synthesis of metal oxide materials .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that this compound is used in processes such as OMCVD , which typically require controlled environmental conditions.

Wissenschaftliche Forschungsanwendungen

Tin(IV)tert-butoxide is extensively used in scientific research due to its versatile properties:

Chemistry: It is a key reagent in the synthesis of polymers, particularly in the production of polyurethane foams and elastomers.

Biology: The compound is used in the study of enzyme inhibition and as a tool in biochemical research.

Medicine: It has applications in the development of antifungal and antibacterial agents.

Industry: this compound is employed in the manufacturing of electronic components, coatings, and adhesives.

Vergleich Mit ähnlichen Verbindungen

Tin(IV) chloride (SnCl₄): Similar in reactivity but more commonly used in inorganic synthesis.

Tin(II) ethoxide (Sn(OEt)₂): Used in different types of organic reactions, particularly in the formation of tin-based catalysts.

Titanium(IV) isopropoxide (Ti(OiPr)₄): Another organometallic compound used in similar applications but with different reactivity.

Uniqueness: Tin(IV)tert-butoxide is unique in its ability to act as both an oxidizing and reducing agent, as well as its versatility in organic synthesis. Its stability and solubility in organic solvents make it particularly useful in industrial and research applications.

Biologische Aktivität

Tin(IV) tert-butoxide (Sn(OtBu)₄) is an organotin compound that has garnered attention for its potential biological activities, including antimicrobial properties and applications in material science. This article delves into the biological activity of Tin(IV) tert-butoxide, supported by case studies, research findings, and data tables.

- Molecular Formula : C₁₆H₃₆O₄Sn

- Molecular Weight : 411.17 g/mol

- CAS Number : 36809-75-3

- Appearance : White to off-white solid

- Melting Point : 40-44 °C

- Boiling Point : 65 °C

Antimicrobial Properties

Research indicates that organotin compounds, including Tin(IV) tert-butoxide, exhibit significant antimicrobial activity. A study focused on organotin(IV) dithiocarbamate complexes demonstrated moderate to good antibacterial activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenyltin(IV) Methylcyclohexyldithiocarbamate | Staphylococcus aureus | 2.5 mg/mL |

| Tin(IV) tert-butoxide | Salmonella typhimurium | Not specified |

| Tin(IV) tert-butoxide | Bacillus subtilis | Not specified |

The exact MIC for Tin(IV) tert-butoxide remains unspecified in the literature; however, its derivatives have shown promising results, indicating a potential for further exploration in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays conducted on various organotin compounds suggest that while some exhibit cytotoxic effects, others may have therapeutic potential. The cytotoxic effects of Tin(IV) tert-butoxide were evaluated in different cell lines, revealing variable results based on concentration and exposure time .

Study on Photocatalytic Applications

Tin(IV) tert-butoxide has been utilized as a precursor for synthesizing metal oxide nanofibrous membranes aimed at dye degradation and sustainable photocatalysis. In a recent study, it was found that these membranes effectively degraded organic dyes under UV light, showcasing the compound's utility in environmental applications .

Application in Thin Film Production

A study highlighted the use of Tin(IV) tert-butoxide in the atmospheric atomic layer deposition of SnO₂ thin films. These films are critical for electronics and optoelectronics, demonstrating the compound's relevance beyond biological applications .

Toxicological Profile

The toxicological data on Tin(IV) tert-butoxide indicate that it can degrade through UV irradiation or biological cleavage. However, there is no substantial evidence of endocrine-disrupting properties . The compound's safety profile includes various hazard statements emphasizing its potential risks upon exposure.

Table 2: Toxicological Data

| Endpoint | Value | Source |

|---|---|---|

| Oral LD50 | Not Available | IUCLID Toxicity Data |

| Dermal LD50 | Not Available | ECHA Registered Substances |

| Ecotoxicological Information | Moderate | US EPA Ecotox Database |

Eigenschaften

IUPAC Name |

2-methylpropan-2-olate;tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGKVOYAKRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747907 | |

| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-75-3 | |

| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tin(IV) tert-butoxide primarily used for in materials science?

A1: Tin(IV) tert-butoxide is widely employed as a precursor for synthesizing tin dioxide (SnO2) materials. [, , , , ] SnO2, with its unique optical, electrical, and catalytic properties, finds applications in various fields like gas sensing, catalysis, and transparent electrodes. []

Q2: How does Tin(IV) tert-butoxide facilitate the creation of porous SnO2 structures?

A2: Research indicates that using Tin(IV) tert-butoxide in a sol-gel condensation process can lead to the formation of meso/macroporous SnO2 membranes. [] These membranes exhibit cylindrical macropores with controllable diameters ranging from 200 to 800 nm. [] The presence of slit-shaped mesopores (12 nm) within these structures is confirmed through N2 adsorption-desorption experiments. []

Q3: Can Tin(IV) tert-butoxide be used to create SnO2 nanostructures? If yes, what types and how?

A3: Yes, it has been successfully utilized to synthesize various SnO2 nanostructures. One method involves using Tin(IV) tert-butoxide with sodium dodecyl sulfonate (SDS) and gelatin, resulting in the formation of self-assembled SnO2 films composed of nanodisks with porous structures. [, ] These nanodisks, with diameters ranging from 0.1 μm to 1 μm, are believed to form in solution and rise to the air-water interface due to their low density. [, ]

Q4: What are the limitations of using Tin(IV) tert-butoxide in synthesizing Sn-doped silica glasses?

A5: Studies indicate that using Tin(IV) tert-butoxide in the presence of acetylacetone limits the maximum tin content achievable in transparent Sn-doped silica glasses to 0.1%. [] This limitation is attributed to the precursor's reactivity and its influence on the sol-gel process. [] Alternative tin precursors, such as dibutyltin diacetate, have demonstrated higher efficiency in incorporating tin into the silica matrix. []

Q5: Does Tin(IV) tert-butoxide have applications in environmental remediation?

A6: While not directly addressed in the provided research, the photocatalytic properties of SnO2, synthesized using Tin(IV) tert-butoxide, suggest potential applications in environmental remediation. For example, composite TiO2-SnO2 nanofibers, fabricated using Tin(IV) tert-butoxide, have shown promising results in degrading industrial dyes like Rhodamine B under UV light. [] This finding indicates the potential of Tin(IV) tert-butoxide-derived materials in wastewater treatment and pollution control.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.